Tetradecamethylcycloheptasiloxane

Catalog No.
S592446
CAS No.
107-50-6
M.F
C14H42O7Si7
M. Wt
519.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetradecamethylcycloheptasiloxane

CAS Number

107-50-6

Product Name

Tetradecamethylcycloheptasiloxane

IUPAC Name

2,2,4,4,6,6,8,8,10,10,12,12,14,14-tetradecamethyl-1,3,5,7,9,11,13-heptaoxa-2,4,6,8,10,12,14-heptasilacyclotetradecane

Molecular Formula

C14H42O7Si7

Molecular Weight

519.07 g/mol

InChI

InChI=1S/C14H42O7Si7/c1-22(2)15-23(3,4)17-25(7,8)19-27(11,12)21-28(13,14)20-26(9,10)18-24(5,6)16-22/h1-14H3

InChI Key

GSANOGQCVHBHIF-UHFFFAOYSA-N

SMILES

C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C

Synonyms

Tetradecamethyl-cycloheptasiloxane; 2,2,4,4,6,6,8,8,10,10,12,12,14,14-Tetradecamethyl-cycloheptasiloxane

Canonical SMILES

C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C

Tetradecamethylcycloheptasiloxane is an organic silicon compound with the molecular formula C14H42O7Si7C_{14}H_{42}O_{7}Si_{7} and a molar mass of approximately 519.08 g/mol. It is classified as a cyclic siloxane, characterized by a ring structure composed of alternating silicon and oxygen atoms, with methyl groups attached to the silicon atoms. This compound appears as a colorless, transparent liquid and has a melting point of approximately -32°C and a boiling point of around 151°C at reduced pressure (20 mmHg) . Tetradecamethylcycloheptasiloxane is known for its thermal stability, low-temperature performance, and chemical inertness, making it suitable for various industrial applications .

  • Persistence: D7's slow degradation in the environment raises concerns about its long-term presence and potential effects on ecosystems [].
  • Bioaccumulation: Studies suggest D7 may accumulate in some organisms, although the extent and potential consequences require further investigation.
Typical of siloxanes. These include:

  • Hydrolysis: In the presence of water, tetradecamethylcycloheptasiloxane can hydrolyze to form silanols.
  • Condensation: It can react with other siloxanes or silanol compounds to form larger siloxane polymers through condensation reactions.
  • Alkylation: Alkylation reactions can modify the compound by adding alkyl groups to the silicon atoms, altering its properties for specific applications .

Tetradecamethylcycloheptasiloxane can be synthesized through various methods:

  • Cyclic Siloxane Alkylation: The primary method involves the alkylation of cyclic siloxanes. This process typically requires specific catalysts and controlled conditions to ensure the formation of the desired cyclic structure .
  • Polymerization: It can also be produced via polymerization of dimethylsiloxane monomers under specific conditions that favor ring formation rather than linear chain growth .

The applications of tetradecamethylcycloheptasiloxane are diverse and include:

  • Silicone Polymers: It serves as an important intermediate in the production of silicone polymers, such as methyl silicone oils.
  • Lubricants and Sealants: Its thermal stability and chemical resistance make it suitable for use as lubricants and sealants in various industrial applications.
  • Coatings: It is utilized in coatings that require moisture resistance and insulation properties, particularly in electronic components .
  • Gas Chromatography: Tetradecamethylcycloheptasiloxane is used as a surface agent in gas chromatography glass capillary columns .

Interaction studies involving tetradecamethylcycloheptasiloxane focus primarily on its compatibility with other materials. It has been shown to interact favorably with various organic solvents but is insoluble in water. This characteristic makes it useful in applications where moisture resistance is critical . Additionally, studies on its interactions with biological systems are necessary to evaluate its safety profile further.

Tetradecamethylcycloheptasiloxane belongs to a larger family of cyclic siloxanes that share similar structural characteristics but differ in their molecular weights and properties. Here are some similar compounds:

Compound NameMolecular FormulaMolar Mass (g/mol)Unique Features
Cyclotrisiloxane, hexamethylC6H18O3Si3C_{6}H_{18}O_{3}Si_{3}222.47Smallest cyclic siloxane; often used in cosmetics
Cyclotetrasiloxane, octamethylC8H24O4Si4C_{8}H_{24}O_{4}Si_{4}296.63Commonly used in personal care products
Cyclopentasiloxane, decamethylC10H30O5Si5C_{10}H_{30}O_{5}Si_{5}370.81Known for its volatility; used as a solvent
HexamethylcyclotrisiloxaneC18H54O9Si6C_{18}H_{54}O_{9}Si_{6}666.12Larger structure; used in high-performance applications

Tetradecamethylcycloheptasiloxane is unique due to its specific ring size (seven-membered) and the number of methyl groups attached to the silicon atoms, which influence its physical properties and functional uses compared to other cyclic siloxanes .

Melting Point

-26.0 °C

UNII

KCK5L8VU47

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 57 of 58 companies (only ~ 1.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

0.01 mmHg

Other CAS

107-50-6

Wikipedia

Cyclomethicone 7

Biological Half Life

30.20 Days

Dates

Modify: 2023-08-15

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